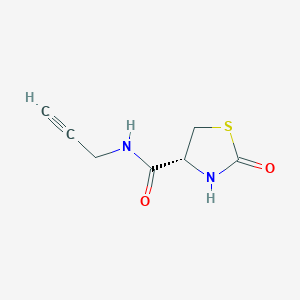

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

Descripción general

Descripción

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, also known as SHIP 2a, is a compound with significant biological activity, particularly as a cystathione γ-lyase (CSE) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 172.21 g/mol. Its structure includes a thiazolidine ring that contributes to its biological activity.

SHIP 2a functions primarily as a CSE inhibitor, which is crucial for regulating hydrogen sulfide (H₂S) production in biological systems. The inhibition of CSE by SHIP 2a has been shown to have various physiological effects:

- Inhibition of H₂S Production : SHIP 2a exhibits an IC50 value of 6.3 μM, indicating its potency in inhibiting H₂S production in mouse aorta homogenates and affecting L-cysteine-induced relaxation in rat aortic rings ex vivo .

Antimicrobial Properties

Recent studies have indicated that compounds related to SHIP 2a exhibit antimicrobial activity. For instance, derivatives of thiazolidinecarboxamides have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. These compounds demonstrated significant antimicrobial properties, with minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against several pathogens .

Case Studies

- Antimicrobial Evaluation : A series of thiazolidine derivatives were synthesized and tested against eight bacterial and eight fungal species. The best-performing compound within this series showed potent activity against both types of pathogens, suggesting potential clinical applications in treating infections .

- CSE Inhibition Studies : In vivo studies demonstrated that SHIP 2a effectively reduces H₂S levels, which has implications for conditions associated with elevated H₂S, such as hypertension and inflammation .

Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Enzyme Inhibition

- (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition plays a crucial role in regulating sulfur metabolism and has implications for various physiological processes, including:

- Hypertension : By modulating hydrogen sulfide (H₂S) production, the compound may influence vascular function and blood pressure regulation.

- Diabetes : The compound's effects on metabolic pathways could offer therapeutic benefits in managing diabetes-related complications.

- Neuroprotection : Research indicates potential neuroprotective effects through modulation of H₂S signaling pathways.

- (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition plays a crucial role in regulating sulfur metabolism and has implications for various physiological processes, including:

-

Drug Development

- The compound serves as a lead structure for developing new therapeutic agents targeting metabolic disorders. Its unique thiazolidine scaffold allows for further modifications to enhance efficacy and specificity against biological targets.

The biological activities of this compound are primarily attributed to its interaction with cystathionine γ-lyase. Research has demonstrated that this compound can affect various cellular processes, making it a candidate for further investigation in the following areas:

- Cancer Therapy : By inhibiting CSE, the compound may disrupt tumor growth and survival mechanisms.

- Inflammation : Its potential anti-inflammatory properties could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological targets:

- In vitro Studies : Research conducted on cell lines has shown that the compound effectively reduces CSE activity, leading to decreased levels of H₂S and associated metabolites.

- Animal Models : In vivo studies have indicated that administration of the compound results in significant changes in blood pressure regulation and metabolic profiles in diabetic models.

- Therapeutic Potential : Ongoing investigations are exploring the use of this compound in combination therapies for cancer treatment, aiming to enhance efficacy while minimizing side effects.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the amide bond and the thiazolidine ring.

Amide Hydrolysis

-

Acidic Conditions : The amide group hydrolyzes to form (R)-2-oxo-4-thiazolidinecarboxylic acid and propargylamine.

Thiazolidine Ring Opening

-

Basic Conditions : The thiazolidine ring opens via nucleophilic attack at the carbonyl group, yielding a mercaptoamide intermediate.

Condensation Reactions

The propynylamine moiety participates in alkyne-specific reactions:

-

Example :

Nucleophilic Additions

The 2-oxo group reacts with nucleophiles:

Schiff Base Formation

-

Reacts with primary amines (e.g., aniline) under mild acidic conditions:

Reductive Amination

-

Ketone reduction with NaBHCN and amines yields secondary amines.

Stereochemical Considerations

The (R)-configuration at C4 affects reaction outcomes:

| Reaction | Stereochemical Impact |

|---|---|

| Enzymatic Inhibition | Enhanced binding to cystathionine γ-lyase due to chiral recognition |

| Ring-Opening | Retention of configuration in mercaptoamide products |

Stability and Degradation

Propiedades

IUPAC Name |

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQVHWJNCRXGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@@H]1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.